molecular formula C10H15NO B12685374 N-Ethoxy-N-ethylaniline CAS No. 46038-83-9

N-Ethoxy-N-ethylaniline

Cat. No.: B12685374
CAS No.: 46038-83-9
M. Wt: 165.23 g/mol
InChI Key: UBCKKDUHVZNHMG-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Considerations of N-Ethoxy-N-ethylaniline

This compound possesses a distinct molecular structure defined by a central nitrogen atom bonded to a phenyl group, an ethyl group (-CH2CH3), and an ethoxy group (-OCH2CH3). nih.govnih.gov Its molecular formula is C10H15NO, and it has a molecular weight of approximately 165.23 g/mol . nih.govncats.io The key structural feature is the N,N-disubstituted aniline (B41778) core, where both an ethyl and an ethoxy group are attached to the amino nitrogen. This arrangement makes the compound chiral. nih.govncats.io

The IUPAC name for this compound is this compound. nih.gov It is also known by synonyms such as N-Ethoxy-N-ethylbenzenamine. nih.gov

Isomeric variations of this compound are structurally possible and relevant to consider. These isomers would share the same molecular formula but differ in the arrangement of the substituents on the aniline ring or the alkyl chains. For instance, positional isomers could include 2-ethoxy-N-ethylaniline, 3-ethoxy-N-ethylaniline, and 4-ethoxy-N-ethylaniline, where the ethoxy group is attached to the benzene (B151609) ring instead of the nitrogen atom. bldpharm.com Similarly, isomers involving the ethyl group's position, such as N-ethoxy-2-ethylaniline, are also conceivable. stenutz.eu Each isomer would exhibit unique physical and chemical properties due to the different spatial and electronic effects of the substituent positions.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H15NO nih.govncats.io
Molecular Weight165.23 g/mol nih.gov
IUPAC NameThis compound nih.gov
InChIKeyUBCKKDUHVZNHMG-UHFFFAOYSA-N nih.gov
SMILESCCN(C1=CC=CC=C1)OCC nih.gov
StereochemistryAchiral nih.govncats.io

Evolution of Research Interest in Ethoxy- and Ethyl-Substituted Anilines

Research into substituted anilines, including those with ethoxy and ethyl groups, has a long history rooted in the development of synthetic dyes and pharmaceuticals. The functionalization of the aniline core with alkyl and alkoxy groups significantly modifies its chemical properties, leading to a wide range of applications.

Ethoxy-substituted anilines have been investigated for their roles as intermediates in the synthesis of more complex molecules. For example, compounds like 4-ethoxy-N-methylaniline have been explored in medicinal chemistry for developing potential anticancer agents and in polymer science. The presence of the ethoxy group can influence the biological activity and physical properties of the resulting compounds. ontosight.ai

Similarly, ethyl-substituted anilines are crucial building blocks in organic synthesis. N-ethylaniline, for instance, is a key intermediate in the production of azo dyes and triphenylmethane (B1682552) dyes. patsnap.com Various synthetic methods for N-ethylaniline have been developed, reflecting its industrial importance. patsnap.comprepchem.comsciengine.comresearchgate.netgoogle.com Research has also focused on the synthesis of other ethyl-substituted anilines and their applications in creating compounds with specific biological activities, such as antimicrobial and anticancer properties. evitachem.comnih.gov The study of the conformational properties and internal rotations of molecules like 3-ethylaniline (B1664132) has also been a subject of research. colostate.edu

The combined presence of both ethoxy and ethyl substituents on the aniline structure, as seen in this compound and its isomers, offers a unique combination of steric and electronic properties that can be exploited in the design of new materials and biologically active molecules.

Positioning this compound within Aromatic Amine Chemistry

Aromatic amines are a major class of chemical compounds characterized by an amino group attached to an aromatic ring. researchgate.net Their chemistry is rich and varied, encompassing reactions such as electrophilic aromatic substitution, acylation, and diazotization. sundarbanmahavidyalaya.in The reactivity and basicity of the amino group are significantly influenced by the nature and position of substituents on the aromatic ring. afit.edu Electron-donating groups generally increase the basicity and reactivity, while electron-withdrawing groups have the opposite effect. afit.edunih.gov

This compound is a tertiary aromatic amine. The presence of two substituents on the nitrogen atom prevents it from undergoing reactions typical of primary and secondary amines, such as the formation of diazonium salts. sundarbanmahavidyalaya.in The ethyl and ethoxy groups attached to the nitrogen are electron-donating, which would be expected to increase the electron density on the nitrogen and influence the electronic properties of the aromatic ring.

The study of substituted anilines is fundamental to understanding structure-activity relationships in various fields. nih.gov For example, in medicinal chemistry, the specific substituents on the aniline ring can determine the compound's interaction with biological targets. In materials science, the properties of polymers and dyes are directly related to the structure of the aniline monomers used in their synthesis. researchgate.net

This compound, with its specific N-alkoxy and N-alkyl substitutions, represents a particular subset of aromatic amines. Research into such compounds contributes to the broader understanding of how different functional groups on the nitrogen atom of an aniline molecule modulate its chemical behavior and potential applications. This knowledge is crucial for the rational design of new molecules with desired properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46038-83-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-ethoxy-N-ethylaniline

InChI

InChI=1S/C10H15NO/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

UBCKKDUHVZNHMG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethoxy N Ethylaniline and Analogues

Strategies for the Construction of the N-Ethylaniline Core

The N-ethylaniline scaffold is a crucial intermediate in the synthesis of N-Ethoxy-N-ethylaniline. Various methods have been developed for its construction, each with its own advantages and limitations.

Nucleophilic Alkylation of Anilines

Nucleophilic alkylation is a traditional and direct method for the synthesis of N-alkylanilines. This approach involves the reaction of aniline (B41778) with an ethylating agent, such as ethyl halide, in the presence of a base. The primary challenge is controlling the selectivity between mono- and di-alkylation, as the N-ethylaniline product can react further to form N,N-diethylaniline. jocpr.com Achieving high selectivity for the desired mono-alkylation product often requires careful optimization of reaction conditions, including stoichiometry, temperature, and the choice of base and solvent. jocpr.com

Another approach involves the reaction of aniline with ethanol (B145695) in the presence of a catalyst. For instance, heating aniline with ethyl alcohol and triphenyl phosphite (B83602) in an autoclave at elevated temperatures can produce N-ethylaniline with high yields. prepchem.com

ReactantAlkylating AgentCatalyst/BaseSolventKey Features
AnilineEthanolTriphenyl phosphiteNoneHigh temperature and pressure required. prepchem.com
2,6-diethyl anilineAcetaldehyde (B116499)Pd/C, Ammonium (B1175870) formate (B1220265)2-propanol/waterMild, environmentally friendly conditions. jocpr.com

Reductive Amination Pathways

Reductive amination offers a more controlled and selective route to N-ethylaniline, minimizing the issue of over-alkylation. jocpr.comwikipedia.org This method involves the reaction of aniline with acetaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. researchgate.net

A common procedure involves reacting aniline with an alcoholic solution of acetaldehyde, followed by reduction with a hydride reagent like sodium borohydride (B1222165). google.comgoogle.com The reaction can be performed at normal temperature and pressure, making it a practical and efficient method. google.com The use of a one-pot approach, where the nucleophilic addition and reduction occur in the same vessel, further enhances the efficiency of this pathway. google.com

The process generally involves two main steps:

Imine Formation: Aniline reacts with acetaldehyde in a nucleophilic addition to form a hemiaminal, which then dehydrates to form an imine (Schiff base). wikipedia.orgresearchgate.net

Reduction: The imine is then reduced to N-ethylaniline using a suitable reducing agent. wikipedia.org

Aniline DerivativeCarbonyl SourceReducing AgentSolventKey Advantages
AnilineAcetaldehydeSodium borohydrideMethanol or EthanolHigh yield, mild conditions, one-pot procedure. google.comgoogle.com
2,6-diethyl anilineAcetaldehydePd/C, Ammonium formate2-propanol/waterEnvironmentally benign, high selectivity. jocpr.com

One-Pot Synthesis Approaches

One-pot syntheses are highly desirable as they reduce reaction time, cost, and waste by performing multiple steps in a single reactor without isolating intermediates. A novel one-pot method for synthesizing N-ethylaniline from nitrobenzene (B124822) and ethanol has been developed. sciengine.com This process combines the reforming of ethanol to produce hydrogen, the reduction of nitrobenzene to aniline, and the N-alkylation of aniline with ethanol over a single catalyst. sciengine.com This integrated approach allows for the in-situ use of hydrogen and the newly formed aniline, leading to high conversion rates and selectivity for N-ethylaniline. sciengine.com

Another one-pot approach involves the condensation of aminophenols with aldehydes, followed by reduction with sodium borohydride to selectively produce N-alkylated aminophenols in good to excellent yields. umich.edu

Starting MaterialsCatalystKey Features
Nitrobenzene, EthanolRaney NiCombines hydrogen production, nitro reduction, and N-alkylation in a single reactor. sciengine.com
Aminophenol, AldehydeNone (uses NaBH4 for reduction)Selective N-alkylation of aminophenols. umich.edu

Ethereal Linkage Formation (Ethoxy Group Introduction)

The introduction of the ethoxy group is a critical step in the synthesis of this compound. This is typically achieved through the etherification of a suitable precursor, such as an N-ethylaminophenol.

O-Alkylation and Etherification Protocols

The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.orgbyjus.comlumenlearning.com It involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orglumenlearning.com In the context of this compound synthesis, an N-ethylaminophenol can be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide. gordon.edumasterorganicchemistry.com

The Mitsunobu reaction provides a powerful alternative for the conversion of alcohols to a variety of functional groups, including ethers, under mild conditions. wikipedia.orgorganic-chemistry.orgmissouri.edu This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack. wikipedia.org For the synthesis of this compound, an N-ethylaminophenol could be reacted with ethanol under Mitsunobu conditions. nih.govorganic-synthesis.com

PrecursorReagentsReaction TypeKey Features
N-ethylaminophenolEthyl halide, BaseWilliamson Ether SynthesisVersatile and widely used for ether formation. wikipedia.orgbyjus.com
N-ethylaminophenolEthanol, PPh3, DEADMitsunobu ReactionMild conditions, inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org

Regioselective Introduction of the Ethoxy Moiety

When the N-ethylaniline precursor contains more than one hydroxyl group, the regioselective introduction of the ethoxy group becomes a crucial consideration. Selective O-alkylation can be achieved by protecting the more reactive functional groups. For instance, the amino group of an aminophenol can be protected by forming an imine with benzaldehyde. umich.edu The hydroxyl group can then be alkylated, followed by hydrolysis of the imine to restore the amino group, yielding the O-alkylated product with high selectivity. umich.edu

Another strategy involves exploiting the different reactivity of various hydroxyl groups within the same molecule. By carefully controlling the reaction conditions, it is sometimes possible to achieve selective alkylation at one hydroxyl group over another.

PrecursorStrategyKey StepsOutcome
AminophenolProtection-Alkylation-Deprotection1. Protection of the amino group (e.g., as an imine). 2. Alkylation of the hydroxyl group. 3. Deprotection of the amino group.Selective O-alkylation. umich.edu

Catalytic Systems in this compound Synthesis

The synthesis of this compound and its analogues benefits significantly from the development of advanced catalytic systems. These catalysts offer improved efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. The field is broadly divided into metal-based catalysis (both homogeneous and heterogeneous), organocatalysis, and biocatalysis, each presenting unique advantages for the formation of N-substituted anilines.

Homogeneous and Heterogeneous Catalysis (e.g., Platinum-catalyzed hydroamination)

Homogeneous and heterogeneous catalysis are pivotal in the synthesis of aniline derivatives. researchgate.net Homogeneous catalysis involves a catalyst in the same phase as the reactants, while heterogeneous catalysis utilizes a catalyst in a different phase. researchgate.net These methodologies are instrumental in reactions like N-alkylation and hydroamination.

Platinum-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful, atom-economical method for forming C–N bonds. researchgate.net While direct synthesis of this compound via this method is not extensively documented in the provided results, the principles can be applied. For instance, platinum catalysts have been successfully used for the hydroamination of ethylene (B1197577) with aniline to produce N-ethylaniline. capes.gov.br A study reported that using PtBr2 as a catalyst precursor with ethylene pressure affords N-ethylaniline with 80 turnovers after 10 hours at 150°C. capes.gov.br The efficiency of such reactions can be influenced by factors like the basicity of the arylamine, with lower basicity leading to higher turnover numbers (TON). capes.gov.br

"Donor-acceptor"-type platinum catalysts have shown high efficacy in both hydroalkoxylation and hydroamination of unactivated alkenes under mild conditions, accommodating a wide range of substrates. nih.gov These catalysts can effect intramolecular alkene hydroamination with sulfonamides at ambient temperatures, highlighting their potential for forming various nitrogen-heterocycles. nih.gov The development of heterogeneous catalysts, such as zeolite-based systems, is also crucial. For example, the reaction of aniline with alcohols like ethanol over zeolite catalysts can predominantly lead to N-alkylanilines. rsc.org Similarly, palladium on carbon (Pd/C) has been used for the N-alkylation of aniline derivatives with aldehydes, presenting an environmentally benign alternative for reductive amination. jocpr.com

Catalyst SystemCatalysis TypeReactantsProductKey FindingsReference
PtBr2 / n-Bu4PBrHomogeneousAniline, EthyleneN-ethylanilineAchieved 80 turnovers at 150°C. Activity depends on aniline/platinum ratio and can be improved with additives. capes.gov.br
"Donor-acceptor" Platinum ComplexHomogeneousAlkenes, SulfonamidesNitrogen-heterocyclesEffective for intramolecular hydroamination at ambient temperatures with low catalyst loading (1 mol%). nih.gov
Palladium on Carbon (Pd/C)Heterogeneous2,6-diethyl aniline, AcetaldehydeN-ethyl-2,6-diethyl anilineReaction proceeds smoothly at room temperature with excellent yield using ammonium formate as a hydrogen donor. jocpr.com
ZnCl2/Ni-USY-acid ZeoliteHeterogeneousAniline, EthanolN-alkylanilinesPredominantly forms N-alkylanilines; catalyst performance is related to the content of Lewis acid sites. rsc.org

Organocatalysis and Biocatalysis for N-Substituted Anilines

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis for the synthesis of N-substituted anilines, often providing high enantioselectivity and operating under mild conditions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This approach has been successfully applied to various transformations involving anilines. For example, secondary amines have been used as organocatalysts for the regioselective ortho-chlorination of anilines. rsc.org Chiral phosphoric acid-catalyzed systems have enabled the direct asymmetric indolization from simple aniline derivatives, producing optically active compounds in excellent yields and enantioselectivities. nih.govacs.org Furthermore, iminium catalysis has been established as a valuable strategy for the enantioselective alkylation of electron-rich benzenes, including anilines, with α,β-unsaturated aldehydes. princeton.edu These reactions can be performed under aerobic conditions using wet solvents and an inexpensive, stable catalyst. princeton.edu

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations. This method is highly valued for its specificity and operation under environmentally benign conditions. Enzymes like EDDS lyase have been shown to catalyze the asymmetric addition of aniline to fumaric acid, affording N-phenyl-substituted aspartic acid with high conversion and yield. acs.org The β-subunit of tryptophan synthase has also been engineered through directed evolution for efficient β-N-substitution reactions with diverse amine nucleophiles, including aryl amines. nih.gov This biocatalytic approach allows for the synthesis of an underexplored class of β-N-substituted-α-amino acids. nih.gov

Catalyst TypeCatalyst ExampleReaction TypeSubstratesKey FindingsReference
OrganocatalysisImidazolidinoneAsymmetric AlkylationN,N-dimethyl-3-anisidine, CrotonaldehydeHigh enantioselectivity (87-89% ee) and good yields (70-86%). princeton.edu
OrganocatalysisChiral Phosphoric AcidAsymmetric [3+2] AnnulationAniline derivatives, Pyrazolinone ketiminesFurnishes optically active tetrahydroindole pyrazolinones in excellent yields and enantioselectivities. nih.govacs.org
BiocatalysisEDDS LyaseAsymmetric HydroaminationAniline, Fumaric acidProduces (S)-N-arylated aspartic acids with high conversion (91%) and isolated yield (80%). acs.org
BiocatalysisEngineered Tryptophan Synthase (TrpB)β-N-Substitutionl-serine, Aryl aminesEngineered enzyme shows improved activity with diverse amine nucleophiles for synthesizing non-canonical amino acids. nih.gov

Sustainable and Green Chemistry Aspects in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of N-substituted anilines to minimize environmental impact and enhance safety and efficiency. researchgate.netijpdd.org This involves the use of renewable resources, development of atom-economical reactions, and avoidance of hazardous solvents and reagents. researchgate.netrsc.org

One key area of development is the one-pot synthesis of N-alkyl anilines, which combines multiple reaction steps into a single procedure, thereby reducing waste and energy consumption. A novel one-pot method for synthesizing N-ethylaniline from nitrobenzene and ethanol has been proposed. sciengine.com This process integrates the in-situ generation of hydrogen from the reforming of ethanol, the reduction of the nitro group, and the subsequent N-alkylation of the resulting aniline over a single catalyst. sciengine.com This approach not only simplifies the process but also can increase the selectivity towards the desired mono-alkylated product. sciengine.com

The choice of raw materials and reaction conditions is also critical. Traditional methods for synthesizing N-ethylaniline often involve aniline and ethanol under high temperature and pressure in an acidic environment. patsnap.com Greener alternatives have been developed using aniline and acetaldehyde as starting materials. patsnap.comgoogle.com One such method employs an alcohol-water mixture as a solvent and carries out the reaction in an ultrasonic reactor, which can proceed under normal pressure and low temperatures, effectively reducing production costs and equipment requirements while avoiding acid pollution. google.com The use of biocatalysis, as discussed previously, is inherently a green technology, utilizing enzymes that operate in aqueous media under mild conditions. nih.govresearchgate.net

Green Chemistry ApproachExample ReactionKey Sustainable FeaturesReference
One-Pot SynthesisN-ethylaniline from nitrobenzene and ethanolCombines hydrogen production, nitro reduction, and N-alkylation in a single reactor; avoids isolation of intermediates; increases selectivity. sciengine.com
Alternative Reaction ConditionsN-ethylaniline from aniline and acetaldehydeUtilizes an ultrasonic reactor, allowing for normal pressure and low temperature; uses an alcohol-water solvent to avoid acid pollution. patsnap.comgoogle.com
BiocatalysisSynthesis of β-N-substituted-α-amino acidsUses engineered enzymes in aqueous media under mild conditions; high specificity reduces byproducts. nih.gov
Benign Reagents/CatalystsReductive amination using Pd/C and ammonium formateAvoids toxic reagents; reaction proceeds at room temperature. jocpr.com

Elucidation of Reaction Mechanisms Involving N Ethoxy N Ethylaniline

Investigation of Nucleophilic Substitution Reactions

The nitrogen atom in N-Ethoxy-N-ethylaniline possesses a lone pair of electrons, imparting nucleophilic character to the molecule. However, the nucleophilicity of the nitrogen is modulated by the presence of the adjacent, electronegative oxygen atom of the ethoxy group. This oxygen atom exerts an inductive electron-withdrawing effect, which decreases the availability of the nitrogen's lone pair for donation to an electrophile compared to a typical N,N-dialkylaniline.

Despite this attenuated reactivity, the nitrogen can still function as a nucleophile in reactions with potent electrophiles. The molecule presents two potential sites for alkylation: the nitrogen and the oxygen atom, a phenomenon known as ambident reactivity. rsc.org While alkylation of analogous N-oxide compounds can occur preferentially on the nitrogen, the precise outcome for this compound would depend on the nature of the electrophile and the reaction conditions. rsc.org The general mechanism for nucleophilic attack by an amine involves the donation of the nitrogen's lone pair to an electrophilic center, forming a new covalent bond.

Oxidative and Reductive Transformations of the Aniline (B41778) Moiety

The aniline moiety is susceptible to a variety of oxidative and reductive transformations. The presence of the electron-rich amino group makes the aromatic ring and the nitrogen atom itself prone to oxidation. openaccessjournals.com

Oxidative Reactions: Chemical oxidation of anilines can lead to a range of products depending on the oxidant and reaction conditions. openaccessjournals.com Mild oxidation of substituted anilines can generate electrophilic N-aryl nitrenoid intermediates, which can then undergo intramolecular C-N bond formation to create N-heterocycles. organic-chemistry.org More vigorous oxidation can result in the formation of colored products like azoxybenzenes and, under certain base-catalyzed conditions with peroxides, nitrobenzenes. acs.org For this compound, oxidation could occur at the nitrogen atom to form a corresponding N-oxide derivative. The treatment of N,N-dialkylaniline N-oxides with reagents like thionyl halides is a known method to achieve regioselective halogenation of the aromatic ring. nih.gov

Reductive Reactions: While the aniline moiety is already in a reduced state, reductive transformations typically refer to the synthesis of anilines from more oxidized precursors, such as nitroarenes. The reduction of a nitro group to an amine is a fundamental transformation that can be achieved using various methods, including catalytic hydrogenation or reagents like sodium hypophosphite with a Pd/C catalyst. rsc.orgorganic-chemistry.org In the context of this compound, reductive conditions, particularly with strong reducing agents, could potentially lead to the cleavage of the relatively weak N-O bond, yielding N-ethylaniline.

Table 1: Potential Products from the Oxidation of the Aniline Moiety
Reactant TypeOxidizing ConditionsPotential Product(s)Reference
AnilineH₂O₂ / Base (e.g., NaF)Azoxybenzene acs.org
AnilineH₂O₂ / Strong Base (e.g., NaOMe)Nitrobenzene (B124822) acs.org
2-Substituted AnilinesPIFA / AcidN-Aryl Nitrenoid Intermediate organic-chemistry.org
N,N-DialkylanilineInitial oxidation to N-oxideN,N-Dialkylaniline N-oxide nih.gov

Electrophilic Aromatic Reactivity and Substituent Effects

The N-Ethoxy-N-ethyl group is a powerful activating substituent that strongly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This influence stems from the interplay of resonance and inductive effects.

The nitrogen atom can donate its lone pair of electrons into the benzene (B151609) ring through resonance. This effect significantly increases the electron density of the aromatic system, particularly at the ortho and para positions. chemistrysteps.comwikipedia.org This delocalization makes the ring much more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org The resonance stabilization of the cationic intermediate (the sigma complex) is greatest when the electrophile attacks at the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom. wikipedia.org

Concurrently, the electronegativity of the nitrogen and the adjacent oxygen atom exerts an inductive electron-withdrawing effect, which slightly pulls electron density from the ring. However, the resonance donation effect is far more dominant, making the net result strongly activating. masterorganicchemistry.com Consequently, the N-Ethoxy-N-ethyl group is classified as a potent ortho-, para-director. libretexts.orgpressbooks.pub

Common EAS reactions include:

Halogenation: Due to the high activation of the ring, halogenation of anilines can proceed rapidly, often without a Lewis acid catalyst, and can be difficult to control, leading to poly-substituted products. libretexts.orgbyjus.com

Nitration: Direct nitration of anilines with strong acids can be problematic. The basic nitrogen atom can be protonated, forming an anilinium ion. The resulting -N⁺H(Et)OEt group is strongly deactivating and a meta-director. byjus.com

Friedel-Crafts Reactions: These reactions are generally unsuccessful with anilines. The basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards substitution. libretexts.orgyoutube.com

Table 2: Directing Effects of Relevant Substituents in Electrophilic Aromatic Substitution
Substituent GroupClassificationDirecting EffectReference
-NH₂, -NHR, -NR₂Strongly ActivatingOrtho, Para wikipedia.orgmasterorganicchemistry.com
-OH, -ORStrongly ActivatingOrtho, Para masterorganicchemistry.com
-R (Alkyl)Weakly ActivatingOrtho, Para pressbooks.pub
-Halogens (F, Cl, Br, I)Weakly DeactivatingOrtho, Para pressbooks.pub
-NO₂, -CF₃, -CORStrongly DeactivatingMeta libretexts.orgpressbooks.pub
-N⁺R₃Strongly DeactivatingMeta pressbooks.pub

N-Dealkylation and Related Decomposition Pathways

The cleavage of carbon-nitrogen bonds, or N-dealkylation, is a significant decomposition pathway for tertiary amines. dntb.gov.uanih.gov These reactions are particularly important in the metabolic breakdown of xenobiotics by cytochrome P450 enzymes but can also be achieved through chemical means. nih.govmdpi.com For this compound, two primary decomposition pathways can be envisioned: N-deethylation and N-O bond cleavage.

N-Deethylation: The most common mechanism for oxidative N-dealkylation involves the oxidation of the carbon atom alpha to the nitrogen. nih.gov This process would form an unstable carbinolamine intermediate. This intermediate would then spontaneously decompose to yield a secondary amine (N-ethoxyaniline) and an aldehyde (acetaldehyde). nih.gov Studies on the oxidative demethylation of N,N-dimethylanilines using manganese catalysts suggest that the reaction proceeds through an electrophilic intermediate. mdpi.com

N-O Bond Cleavage: The nitrogen-oxygen single bond is inherently weaker than a nitrogen-carbon or carbon-carbon bond and represents another potential site of decomposition. Cleavage at this bond, either through reductive or certain oxidative pathways, would lead to the formation of N-ethylaniline and an ethoxy-derived radical or ion.

Kinetic and Thermodynamic Profiling of Key Reactions

Kinetics: The rate of electrophilic aromatic substitution is expected to be significantly faster for this compound than for unsubstituted benzene. The N-Ethoxy-N-ethyl group is a strong activating group, meaning it lowers the activation energy of the rate-determining step, which is the formation of the cationic sigma complex. chemistrysteps.com Kinetic studies on the reactions of other substituted anilines have been performed to elucidate mechanisms and the influence of catalysts. acs.org Hammett plots, which correlate reaction rates with substituent constants, are often used to probe reaction mechanisms. For EAS on anilines, a negative rho (ρ) value is typically observed, indicating a buildup of positive charge in the transition state, which is stabilized by electron-donating groups like the N-Ethoxy-N-ethyl substituent. mdpi.com

Thermodynamics: The EAS reactions on the activated this compound ring are generally exothermic and thermodynamically favorable. The formation of a stable, substituted aromatic product drives the reaction forward. In terms of product distribution in EAS, the para-substituted isomer is often the major product over the ortho isomer, primarily due to reduced steric hindrance between the incoming electrophile and the relatively bulky N-Ethoxy-N-ethyl group. libretexts.org

Advanced Spectroscopic and Analytical Characterization Techniques for N Ethoxy N Ethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-Ethoxy-N-ethylaniline, both ¹H and ¹³C NMR would provide definitive information on its chemical structure.

Comprehensive ¹H and ¹³C NMR Spectral Assignment

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the phenyl ring would appear in the downfield region, typically between 6.7 and 7.3 ppm. Due to the influence of the N-ethoxy-N-ethyl group, the ortho-, meta-, and para-protons would exhibit complex splitting patterns. The ethyl group attached to the nitrogen would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. Similarly, the ethoxy group would show a quartet for the oxymethylene (-O-CH2-) protons and a triplet for the terminal methyl (-CH3) protons.

Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H (ortho, meta, para) 6.7 - 7.3 Multiplet (m)
N-CH₂-CH₃ ~3.4 - 3.6 Quartet (q)
N-O-CH₂-CH₃ ~3.8 - 4.0 Quartet (q)
N-CH₂-CH₃ ~1.1 - 1.3 Triplet (t)

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons would resonate in the range of 110-150 ppm. The carbon atom attached directly to the nitrogen (C1) would be the most deshielded among the aromatic carbons. The aliphatic carbons of the ethyl and ethoxy groups would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C (C-N) ~145 - 149
Aromatic C (ortho, meta, para) ~112 - 130
N-CH₂-CH₃ ~45 - 50
N-O-CH₂-CH₃ ~70 - 75
N-CH₂-CH₃ ~12 - 15

Two-Dimensional NMR Methodologies for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methylene and methyl protons of the ethyl group, and similarly for the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Accurate Mass Measurement for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The theoretical exact mass for its molecular formula, C₁₀H₁₅NO, is 165.11536 g/mol . An experimental measurement confirming this value within a few parts per million (ppm) would validate the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Elucidation

Under electron ionization (EI), the this compound molecule would ionize and subsequently fragment in a predictable manner. The analysis of these fragments helps in confirming the molecular structure.

Molecular Ion (M⁺): A peak corresponding to the molecular ion would be expected at m/z 165.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment at m/z 150, or the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, leading to a fragment at m/z 136.

Loss of Ethoxy Radical: Cleavage of the N-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃), yielding a significant fragment ion at m/z 120.

Loss of Ethylene (B1197577): A rearrangement reaction could lead to the loss of a neutral ethylene molecule (C₂H₄), resulting in a fragment ion.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Identity
165 [C₁₀H₁₅NO]⁺ (Molecular Ion)
150 [M - CH₃]⁺
136 [M - C₂H₅]⁺
120 [M - OC₂H₅]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule, serving as a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and ethoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the aromatic amine would likely appear in the 1350-1250 cm⁻¹ range.

C-O Stretching: A strong absorption band corresponding to the C-O stretch of the ethoxy group would be expected in the 1250-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, which would be useful in confirming the presence of the phenyl group.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2980
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aromatic amines like this compound. helsinki.fi The development of a robust HPLC method requires careful optimization of several parameters.

Stationary Phase: Reversed-phase chromatography using a C18 or C8 column is commonly employed for the separation of aromatic amines. bohrium.comepa.gov These nonpolar stationary phases allow for the retention of the relatively nonpolar this compound.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used as the mobile phase in reversed-phase HPLC. tandfonline.com The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention. For basic compounds like amines, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. helsinki.fi The addition of an ion-pairing agent, such as an alkyl sulfonate, to the mobile phase can mitigate this problem and improve separation efficiency. tandfonline.com

Detection: this compound possesses a chromophore (the substituted benzene (B151609) ring) that allows for its detection using a UV detector. The selection of an appropriate wavelength, corresponding to an absorption maximum of the analyte, is crucial for achieving high sensitivity. Diode array detectors (DAD) or photodiode array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment. For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent tagging reagent can be employed, followed by fluorescence detection. nih.gov

Table 2: Typical HPLC Parameters for Aromatic Amine Analysis
ParameterTypical ConditionsRationale
ColumnReversed-phase C18 or C8, 5 µm particle sizeGood retention for nonpolar to moderately polar analytes.
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientAllows for the separation of compounds with a range of polarities.
pHAdjusted with buffer (e.g., phosphate, acetate)Controls ionization and improves peak shape.
Ion-Pairing AgentAlkyl sulfonates (optional)Reduces peak tailing for basic analytes.
Flow Rate0.5 - 1.5 mL/minOptimized for efficiency and analysis time.
DetectionUV/Vis at λmax, or Fluorescence (with derivatization)Provides sensitivity and selectivity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. acs.org However, the analysis of amines by GC can present challenges due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.com

To overcome these issues, specialized deactivated columns are often used. These columns have surfaces that are treated to minimize interactions with active analytes. The use of a base-deactivated packing material, for example, by adding potassium hydroxide (B78521) (KOH), can significantly improve peak shape for amines. labrulez.com

The choice of the stationary phase is critical for achieving good separation. A variety of capillary columns with different polarities are available. For aromatic amines, a mid-polarity phase is often a good starting point. Temperature programming, where the column temperature is increased during the analysis, is typically employed to ensure the timely elution of compounds with a range of boiling points. gdut.edu.cn A flame ionization detector (FID) is a common choice for the detection of organic compounds like this compound, offering good sensitivity and a wide linear range. For enhanced selectivity, a nitrogen-phosphorus detector (NPD) can be used.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the separated components eluting from the GC column are introduced into a mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification. The fragmentation pattern of this compound in electron ionization (EI) mode would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ethyl and ethoxy groups. whitman.eduwhitman.edu For example, alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the formation of stable, resonance-stabilized cations. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govshimadzu.com These soft ionization techniques often result in a prominent protonated molecule ([M+H]⁺), which allows for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the protonated molecule and analyzing the resulting product ions. frag-den-staat.de This technique, often referred to as LC-MS/MS, offers very high sensitivity and selectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. acs.orgaip.org The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic ring.

The aniline (B41778) chromophore itself exhibits characteristic absorption bands. The presence of the ethyl and ethoxy substituents on the nitrogen atom will influence the position and intensity of these bands. Both the ethyl and ethoxy groups are electron-donating, which increases the electron density on the benzene ring through resonance and inductive effects. This increased conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted aniline. acs.org

The UV-Vis spectrum of a closely related compound, N,N-diethylaniline, shows absorption maxima that can serve as a reference. nih.gov Similarly, N,N-dimethylaniline exhibits an absorption maximum at approximately 251 nm in cyclohexane. photochemcad.com The spectrum of this compound is also expected to show a strong absorption band in this region, corresponding to the primary π → π* transition of the substituted benzene ring. A weaker absorption band at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen atom, may also be observable. researchgate.net

The position of the absorption maxima can be sensitive to the solvent polarity. In more polar solvents, a shift in the absorption bands may be observed due to differential solvation of the ground and excited states.

Table 3: Expected Electronic Transitions for this compound
Transition TypeDescriptionExpected Wavelength Region
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Shorter wavelength, high intensity (e.g., ~250-300 nm)
n → πExcitation of a non-bonding electron (from nitrogen) to a π antibonding orbital.Longer wavelength, lower intensity

Despite a thorough search for crystallographic data on this compound, no experimental X-ray crystallography studies for this specific compound could be located in the available scientific literature and databases. Consequently, detailed research findings, including unit cell dimensions, space group, bond lengths, and bond angles derived from X-ray diffraction of a single crystal of this compound, are not available.

The solid-state molecular structure of a compound, which is definitively determined by X-ray crystallography, provides crucial insights into the conformation and intermolecular interactions of molecules in a crystalline lattice. This empirical data is foundational for understanding the physical and chemical properties of a material.

Without experimental crystallographic data for this compound, it is not possible to provide the specific data tables and detailed research findings requested for this section. Any discussion on its solid-state structure would be purely theoretical or based on computational modeling, which falls outside the scope of reporting experimental X-ray crystallography results.

Therefore, section 4.6 of the article, focusing on the X-ray crystallography of this compound, cannot be completed at this time due to the absence of published research in this specific area.

Computational and Quantum Chemical Investigations of N Ethoxy N Ethylaniline

Derivatization Strategies for Analytical and Synthetic Utility of N Ethoxy N Ethylaniline

Development of Analytical Derivatization Reagents for Enhanced Detection

While N-Ethoxy-N-ethylaniline does not possess an active hydrogen on the nitrogen atom, making it unreactive to common reagents for primary and secondary amines like o-phthalaldehyde (B127526) (OPA), its aromatic ring is highly activated by the N-alkoxy-N-ethyl group, making it susceptible to electrophilic aromatic substitution. wikipedia.orglkouniv.ac.in This reactivity can be exploited to introduce chromophoric or fluorophoric tags, thereby enhancing its detection by HPLC with UV-Visible or fluorescence detectors. libretexts.orgrsc.org Furthermore, derivatization can increase molecular weight and improve volatility for gas chromatography (GC) analysis. jfda-online.comsigmaaldrich.com

Reagents for UV-Visible Detection: The introduction of a highly conjugated aromatic moiety can significantly increase the molar absorptivity of this compound, improving detection limits. libretexts.org

Nitrating Agents (e.g., HNO₃/H₂SO₄): Nitration of the aromatic ring introduces a nitro (-NO₂) group, a strong chromophore. The reaction typically yields a mixture of ortho- and para-isomers due to the directing effect of the N-alkoxy-N-ethyl substituent. wikipedia.org

1-Fluoro-2,4-dinitrobenzene (FDNB): While FDNB is primarily used for primary and secondary amines, its activated aromatic ring can potentially undergo nucleophilic aromatic substitution, but a more relevant application for this compound would be electrophilic aromatic substitution where a reagent with a similar chromophoric system is used to tag the molecule. libretexts.orgresearchgate.net

Reagents for Fluorescence Detection: Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis absorption. libretexts.org Derivatization involves attaching a fluorophore to the analyte.

Dansyl Chloride (DNS-Cl): Dansyl chloride is highly reactive towards primary and secondary amines. sdiarticle4.comnih.gov For this compound, derivatization would not occur at the tertiary nitrogen but could theoretically be directed to the aromatic ring under specific catalytic conditions, although this is not a standard application.

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another reagent that targets primary and secondary amines. nih.govresearchgate.netthermoscientific.fr Its utility for this compound would again depend on non-standard reaction conditions to achieve substitution on the aromatic ring.

7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) Derivatives (NBD-Cl, NBD-F): These reagents react with secondary amines and are used as fluorogenic labels. thermofisher.commdpi.com Similar to other amine-specific reagents, their application to this compound would require targeting the aromatic ring rather than the nitrogen atom.

Reagents for Gas Chromatography (GC) Enhancement: For GC analysis, derivatization aims to increase volatility and thermal stability.

Acylating Reagents (e.g., Trifluoroacetic Anhydride (B1165640) - TFAA): Acylation with fluorinated anhydrides can increase the volatility of the compound and enhance response with an electron capture detector (ECD). libretexts.orgjfda-online.com The reaction would target the aromatic ring via a Friedel-Crafts acylation mechanism. lkouniv.ac.in

Silylating Reagents (e.g., BSTFA): Silylation is a common technique to increase volatility by replacing active hydrogens. libretexts.orgsigmaaldrich.com Since this compound lacks active hydrogens, silylation would only be possible if directed at the aromatic ring, for instance, after metallation, which is a synthetic rather than a routine analytical procedure. researchgate.net

Mechanisms of Derivatization Reactions and Product Stability

The primary mechanism for derivatizing the this compound molecule for analytical purposes is electrophilic aromatic substitution (SEAr). wikipedia.org The N-alkoxy-N-ethyl group is an activating substituent, meaning it increases the rate of reaction compared to benzene (B151609). This is due to the ability of the nitrogen atom's lone pair of electrons to donate electron density into the aromatic π-system through resonance. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. lkouniv.ac.inlibretexts.org

Mechanism of Electrophilic Aromatic Substitution:

Generation of the Electrophile (E⁺): A strong electrophile is generated from the reagent, often requiring a catalyst (e.g., a Lewis acid like AlCl₃ for Friedel-Crafts acylation). masterorganicchemistry.com

Nucleophilic Attack: The electron-rich aromatic ring of this compound attacks the electrophile. This step is typically the rate-determining step. A cationic intermediate, the arenium ion, is formed where the aromaticity is temporarily disrupted. libretexts.org The N-alkoxy-N-ethyl group directs the attack to the ortho and para positions because the positive charge of the intermediate can be delocalized onto the nitrogen atom, providing significant resonance stabilization. lkouniv.ac.in

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the final substituted product. libretexts.org

Product Stability: The stability of the resulting derivatives is crucial for reliable analysis.

Silyl Derivatives: Derivatives formed from silylation are generally susceptible to hydrolysis and must be analyzed in anhydrous conditions. They are less stable compared to other derivatives. libretexts.orgresearchgate.net

Acyl Derivatives: Acylated products, such as those from Friedel-Crafts acylation, form stable carbon-carbon bonds on the aromatic ring. These derivatives are generally robust and stable under typical chromatographic conditions. libretexts.org

Sulfonamide Derivatives: Products from reagents like Dansyl Chloride form stable sulfonamide linkages when reacting with primary or secondary amines. thermofisher.com If attached to the aromatic ring via a C-S bond (sulfonation), these are also very stable.

Synthetic Derivatization for Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. solubilityofthings.comvanderbilt.edu For this compound, FGI primarily involves electrophilic aromatic substitution to introduce a versatile functional group onto the ring, which can then be further transformed. masterorganicchemistry.com

Primary Derivatization (Introduction of a Functional Group):

Nitration: Introducing a nitro group (-NO₂) via reaction with nitric acid and sulfuric acid.

Halogenation: Introducing a halogen (-Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Introducing a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introducing an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. lkouniv.ac.in

Secondary Transformations (Interconversion): Once a functional group is installed on the aromatic ring, it can be converted into a variety of other groups.

Reduction of Nitro Groups: The nitro group is highly versatile and can be reduced to a primary amine (-NH₂) using reagents like H₂/Pd, Sn/HCl, or Fe/HCl. This new amino group can then undergo a wide range of reactions (e.g., diazotization).

Transformations of Sulfonic Acids: The sulfonic acid group can be replaced by a hydroxyl group (-OH) via fusion with NaOH, or by a cyano group (-CN) via fusion with NaCN.

Transformations of Acyl Groups: The ketone formed from Friedel-Crafts acylation can be reduced to an alkyl group (-CH₂R) via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. youtube.com

Advanced Applications of N Ethoxy N Ethylaniline in Chemical Science

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of ethyl and ethoxy groups on the aniline (B41778) scaffold makes N-Ethoxy-N-ethylaniline a valuable intermediate in the construction of intricate molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity. The secondary amine functionality provides a reactive site for N-alkylation and N-acylation reactions, while the aromatic ring is amenable to electrophilic substitution, allowing for the introduction of diverse functionalities.

While direct examples of complex natural product synthesis starting from this compound are not extensively documented in readily available literature, the principles of aniline chemistry suggest its utility in constructing various heterocyclic systems. For instance, aniline derivatives are fundamental in the synthesis of quinolines, indoles, and benzodiazepines, many of which form the core of medicinally important compounds. The ethoxy group on the phenyl ring can influence the regioselectivity of cyclization reactions and modify the electronic properties of the resulting heterocyclic system, which can be crucial for its biological target interaction.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

Heterocyclic SystemGeneral Synthetic ApproachPotential Bioactivity
QuinolinesFriedländer annulation, Doebner-von Miller reactionAntimalarial, antibacterial, anticancer
IndolesFischer indole (B1671886) synthesis, Bischler-Möhlau indole synthesisAnti-inflammatory, antiviral, anticancer
BenzodiazepinesReaction with α-haloketones followed by cyclizationAnxiolytic, anticonvulsant, muscle relaxant

This table presents potential applications based on established synthetic routes for analogous aniline derivatives.

Applications in Dye and Pigment Precursor Chemistry (General)

Aniline and its derivatives are foundational to the synthetic dye industry, primarily serving as diazo components in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- chromophore, constitute the largest and most versatile class of organic colorants. The synthesis involves the diazotization of a primary or secondary aromatic amine, followed by coupling with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative. nih.gov

This compound can be utilized as a coupling component in the synthesis of azo dyes. The ethylamino and ethoxy groups are electron-donating, which activates the aromatic ring towards electrophilic attack by the diazonium ion, typically at the para position to the amino group. The specific shade and properties of the resulting dye are influenced by the electronic nature of both the diazo and the coupling components. The ethoxy group, in particular, can impart a bathochromic shift (deepening of color) and may also enhance the solubility and fastness properties of the dye. ipsintelligentsia.comuomustansiriyah.edu.iqresearchgate.netresearchgate.net

Furthermore, N-alkylanilines are important intermediates in the production of triarylmethane dyes. researchgate.net While specific examples for this compound are not prevalent, its structural similarity to other N-alkylanilines suggests its potential as a precursor in this class of dyes, which are known for their brilliant and intense colors. researchgate.netgoogle.com

Table 2: General Structure of Azo Dyes from this compound

Diazo Component (Ar-N₂⁺)Coupling ComponentResulting Azo Dye StructureGeneral Color Range
Diazotized AnilineThis compoundAr-N=N-C₆H₃(OEt)(NHEt)Yellow to Orange
Diazotized NaphthylamineThis compoundC₁₀H₇-N=N-C₆H₃(OEt)(NHEt)Red to Violet

The exact color depends on the specific diazo component and any additional substituents.

Role in Materials Science (e.g., Polymer Chemistry, Optical Materials)

In the realm of materials science, derivatives of aniline are precursors to conducting polymers, with polyaniline being the most studied example. The electrical conductivity of polyaniline can be tuned by oxidation state and doping, making it suitable for applications in sensors, antistatic coatings, and electronic devices.

The polymerization of N-substituted anilines, such as N-ethylaniline, leads to polymers with modified properties. researchgate.netbibliotekanauki.plescholarship.org The presence of the ethyl group on the nitrogen atom can enhance the solubility of the resulting polymer in organic solvents, which is a significant advantage for processability compared to the often intractable parent polyaniline. researchgate.net The incorporation of an ethoxy group onto the phenyl ring, as in this compound, would be expected to further influence the polymer's electronic and physical properties. The electron-donating nature of the ethoxy group can affect the oxidation potential of the monomer and the electronic bandgap of the polymer, thereby tuning its conductivity and optical properties. opticsjournal.net

While specific research on the homopolymer of this compound is limited, studies on copolymers of aniline and N-ethylaniline have demonstrated that the composition can be used to control the material's properties. escholarship.org It is conceivable that the inclusion of this compound as a monomer or comonomer could lead to novel electroactive polymers with tailored solubility, conductivity, and electro-optical characteristics for applications in organic electronics and nonlinear optics. opticsjournal.net

Table 3: Predicted Effects of Ethoxy Group on Poly(N-ethylaniline) Properties

PropertyEffect of Ethoxy SubstitutionPotential Application
SolubilityIncreased solubility in organic solventsImproved processability for film and coating fabrication
ConductivityModification of electronic bandgap, potentially altering conductivityTunable conductive materials for sensors and electronic components
Optical PropertiesShift in absorption and emission spectraDevelopment of novel electro-optic and nonlinear optical materials

These are predicted effects based on the known electronic properties of the ethoxy group.

Exploration in Catalysis and Ligand Design for Organometallic Systems

The development of novel ligands is a cornerstone of modern organometallic chemistry and catalysis. Chiral ligands are particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Aniline derivatives can serve as versatile scaffolds for the synthesis of new ligands.

The nitrogen atom of this compound can act as a coordinating atom for transition metals. Furthermore, the aromatic ring can be functionalized, for example, through ortho-lithiation followed by reaction with an appropriate electrophile (e.g., a phosphine (B1218219) chloride), to introduce additional donor atoms, leading to multidentate ligands. The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the substituents on the aniline ring. The ethoxy group, being electron-donating, can increase the electron density at the metal center, which can influence the catalytic cycle in various cross-coupling reactions. ufrgs.brnih.gov

While specific ligands derived from this compound are not widely reported, the general principles of ligand design suggest its potential as a precursor. For instance, N-aryl groups are common components of N-heterocyclic carbene (NHC) ligands, which have found broad application in palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of such ligands often involves the condensation of a substituted aniline with a suitable precursor. The electronic and steric properties of the resulting NHC ligand can be modulated by the substituents on the aniline, making this compound a potentially interesting building block for this class of ligands. ufrgs.brtezu.ernet.in

Table 4: Potential Ligand Types Incorporating the this compound Moiety

Ligand ClassPotential Synthetic RouteTarget Catalytic Reactions
Phosphine-Amine (P,N) LigandsOrtho-lithiation followed by reaction with R₂PClAsymmetric hydrogenation, allylic alkylation
N-Heterocyclic Carbene (NHC) LigandsCondensation with a glyoxal (B1671930) derivative followed by cyclizationSuzuki-Miyaura coupling, Buchwald-Hartwig amination

This table outlines potential avenues for ligand synthesis based on the reactivity of aniline derivatives.

Future Perspectives and Emerging Research Directions in N Ethoxy N Ethylaniline Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

De Novo Design: Generative AI models can design novel analogues of N-Ethoxy-N-ethylaniline with specific desired properties. By inputting target characteristics, such as enhanced thermal stability or specific electronic properties, these algorithms can propose new molecular structures that have a high probability of exhibiting those functions, accelerating the discovery of next-generation materials and functional chemicals.

Multi-scale Modeling for Predicting Macroscopic Properties from Molecular Structure

Multi-scale modeling is a powerful computational strategy that bridges the gap between the quantum behavior of a single molecule and the macroscopic properties of a bulk material. This approach is crucial for understanding and designing materials based on this compound without the need for exhaustive physical synthesis and testing.

The process begins at the quantum mechanical level, where methods like Density Functional Theory (DFT) can be used to calculate the fundamental electronic structure, geometry, and reactivity of the this compound molecule. These calculations provide insights into bond energies, electron distribution, and molecular orbitals, which govern its chemical behavior.

Moving up in scale, molecular dynamics (MD) simulations use the parameters derived from quantum calculations to model the behavior of an ensemble of molecules over time. These simulations can predict bulk properties such as density, viscosity, solubility in different solvents, and thermal stability. For instance, MD could simulate how polymers containing this compound side-chains fold and interact, predicting the final material's mechanical and thermal properties. By understanding these bionano interactions at a molecular level, predictive models can be developed. beilstein-journals.org

At the macroscopic level, continuum models can use the outputs from MD simulations to predict the performance of a device or material in a real-world application, such as the color fastness and stability of a dye or the charge-transport properties in an organic electronic device. beilstein-journals.org This integrated computational approach allows for the in silico design and screening of this compound derivatives, ensuring that synthetic efforts are focused on the most promising candidates for a given application.

Development of Sustainable and Environmentally Benign Synthesis Protocols

The chemical industry is increasingly focused on "green chemistry" principles to reduce environmental impact. Future research on this compound synthesis will prioritize the development of sustainable protocols that are safer, more efficient, and less wasteful than traditional methods.

Catalysis with Earth-Abundant Metals: Many conventional N-alkylation reactions rely on precious metal catalysts like palladium or rhodium. researchgate.netorganic-chemistry.org A key research direction is the development of catalysts based on earth-abundant and less toxic metals, such as iron. chemistryviews.org Iron-catalyzed processes for N-alkylation are being developed that can operate under milder conditions, reducing energy consumption and avoiding hazardous reagents. chemistryviews.org

Green Solvents and Reagents: Traditional organic solvents are often volatile and toxic. Future synthetic routes will likely employ greener alternatives, such as ionic liquids, which are non-volatile and can be recycled. rsc.org The use of biomass-derived reagents, for example, using alcohols derived from plant matter as alkylating agents, represents another sustainable approach. Cobalt-catalyzed N-alkylation of anilines using bio-renewable tetrahydrofurans is one such example. researchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents and generates only water as a byproduct, is a highly atom-economical and environmentally friendly strategy for forming C-N bonds. nih.gov

Process Intensification: One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, significantly reduces waste, energy, and time. Developing a one-pot process for this compound, perhaps starting from a nitroaromatic precursor, would be a major step towards a more sustainable manufacturing process. Microwave-assisted synthesis can also enhance efficiency by dramatically reducing reaction times. organic-chemistry.org

Discovery of Novel Reactivities and Transformational Pathways

While the basic reactivity of aromatic amines is well-understood, the specific N-alkoxy-N-alkyl structure of this compound presents opportunities for discovering novel chemical transformations. libretexts.org The presence of the N-O bond is key to its unique chemistry compared to simpler N-alkylanilines.

Homolytic Cleavage: A critical property of N-alkoxyamines is the relatively low bond dissociation energy of the N-O bond. researchgate.net Thermal or photochemical induction can cause this bond to break homolytically, generating a persistent nitroxide radical and a reactive carbon-centered radical. chimia.ch This reactivity is the cornerstone of Nitroxide-Mediated Polymerization (NMP), a controlled radical polymerization technique. researchgate.net Exploring this pathway for this compound could lead to its use as a controller in polymerization or as a source of specific radicals for other synthetic applications.

Rearrangement Reactions: N-alkoxyamines can undergo unique rearrangements. For example, the Meisenheimer rearrangement can occur in related amine oxides to form O-allyl alkoxyamines. chimia.ch Investigating whether this compound and its derivatives can participate in novel, perhaps catalytically induced, rearrangement reactions could yield new molecular scaffolds that are otherwise difficult to synthesize.

Electrophilic and Nucleophilic Activation: The interplay between the lone pairs on the nitrogen and oxygen atoms, and their connection to the aromatic ring, could be exploited. Activation with specific Lewis or Brønsted acids could trigger unique reactions at the nitrogen, oxygen, or the aromatic ring, leading to new functionalization strategies that are not possible with simple anilines.

Design of Next-Generation Analogues for Specific Chemical Functions

The true potential of this compound lies in its use as a scaffold for designing next-generation analogues with tailored functions. By systematically modifying its structure, new molecules can be created for a wide range of applications, from materials science to agrochemicals.

In Materials Science: The properties of polymers can be precisely tuned by incorporating functional monomers. rsc.orgresearchgate.net Analogues of this compound could be designed with polymerizable groups (e.g., vinyl or acryloyl moieties). The resulting polymers may exhibit interesting properties, such as high refractive indices for optical applications, specific conductive properties for organic electronics, or enhanced thermal stability. The impact of different substituents on the aniline (B41778) ring can be studied to rationalize steric and electronic effects on the final polymer's characteristics. rsc.orgnih.gov

As Chemical Probes: By attaching fluorophores or other reporter groups to the this compound structure, new molecules could be designed as sensors. For instance, if the N-O bond cleavage can be triggered by a specific analyte (e.g., a reactive oxygen species), the resulting change in fluorescence could be used for detection and imaging. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 4-Ethoxy-N-ethylaniline (Isomer) Note: Data for the specific compound this compound is not readily available. The following data is for its structural isomer, 4-ethoxy-N-ethylaniline, and should be considered as an approximation.

PropertyValue
IUPAC Name 4-ethoxy-N-ethylaniline
CAS Number 65570-13-0
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Computed XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4

Source: PubChem CID 586036

Q & A

Q. What are the standard synthetic routes for preparing N-Ethoxy-N-ethylaniline, and how do reaction conditions influence yield and purity?

this compound can be synthesized via alkylation reactions, such as the reaction of N-ethylaniline with ethoxy-containing alkylating agents (e.g., ethyl chloride or ethoxy-substituted benzyl halides) under controlled conditions. Key variables include solvent polarity (e.g., aprotic solvents like DMF), temperature (typically 60–100°C), and catalyst choice (e.g., phase-transfer catalysts or Lewis acids). Evidence from analogous compounds (e.g., N-Benzyl-N-ethylaniline) highlights that excess alkylating agents and inert atmospheres improve yield by minimizing side reactions like oxidation . Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the product from unreacted starting materials or byproducts.

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is likely to exhibit acute toxicity (oral, dermal) similar to structurally related amines (e.g., N-Benzyl-N-ethylaniline). Required precautions include:

  • Use of PPE (nitrile gloves, lab coats, safety goggles).
  • Local exhaust ventilation to avoid inhalation of vapors.
  • Storage in tightly sealed containers away from oxidizers, as decomposition may release hazardous gases (e.g., CO, NOx) .
  • Immediate decontamination of spills using absorbents and neutralization with dilute acids (e.g., acetic acid).

Q. How does the stability of this compound vary under different storage conditions, and what degradation products might form?

Stability studies on similar compounds indicate that prolonged storage or exposure to light/heat accelerates degradation. For this compound, decomposition pathways may involve hydrolysis of the ethoxy group or oxidation of the aromatic amine. Degradation products could include ethylene glycol derivatives or quinone-like oxidized species. Storage recommendations:

  • Keep in amber glass containers at 2–8°C under nitrogen.
  • Monitor purity periodically via HPLC or GC-MS to detect early degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of this compound synthesis?

Regioselectivity in alkylation reactions is influenced by steric and electronic factors. Computational modeling (e.g., DFT) can predict favorable attack sites on the aniline ring. Experimentally, using bulky bases (e.g., LDA) or directing groups (e.g., ortho-substituents) can bias alkylation to specific positions. For example, in copolymer syntheses involving N-ethylaniline, adjusting monomer ratios and polymerization temperatures significantly impacts product architecture and properties .

Q. What advanced spectroscopic techniques are most effective for characterizing this compound and resolving contradictory data?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can confirm substitution patterns and ethoxy group integration.
  • IR : Stretching frequencies for C-O (ethoxy) and N-H (amine) bonds validate functional groups.
  • XRD : Single-crystal X-ray diffraction (as in related structures ) resolves molecular geometry and crystallinity.
  • Mass Spectrometry : High-resolution MS distinguishes isotopic patterns to rule out impurities. Discrepancies in data (e.g., unexpected peaks in NMR) should be cross-validated using multiple techniques and compared with computational simulations (e.g., Gaussian software) .

Q. How can researchers address low reproducibility in conductivity measurements of this compound-derived polymers?

Conductivity in polymers (e.g., copolymers with aniline) depends on doping state, chain alignment, and solvent history. To improve reproducibility:

  • Standardize doping protocols (e.g., HCl concentration, immersion time).
  • Use four-point probe measurements to minimize contact resistance errors.
  • Characterize morphology via SEM/TEM to assess crystallinity defects.
  • Control environmental humidity during testing, as moisture can alter doping efficiency .

Methodological and Analytical Considerations

Q. What statistical approaches are appropriate for analyzing dose-response or structure-activity relationships in this compound studies?

  • Dose-Response : Nonlinear regression (e.g., Hill equation) models EC50/IC50 values.
  • QSAR : Multivariate analysis (PCA, PLS) correlates electronic descriptors (HOMO/LUMO, logP) with bioactivity.
  • Error Analysis : Report confidence intervals and use ANOVA to assess significance across replicates .

Q. How should researchers design experiments to investigate the environmental fate of this compound?

  • Photolysis Studies : Expose the compound to UV light in aqueous buffers, monitor degradation via LC-MS.
  • Biodegradation Assays : Use OECD 301B guidelines with activated sludge; quantify metabolites.
  • Ecotoxicology : Test acute toxicity on Daphnia magna or algae, following OECD 202/201 protocols .

Data Management and Ethics

Q. What ethical guidelines apply to preclinical studies involving this compound?

Adhere to NIH preclinical reporting standards, including:

  • Rigorous blinding in animal studies.
  • Transparent reporting of sample sizes, exclusion criteria, and statistical power.
  • Public deposition of raw data in repositories like Figshare or Zenodo .

Q. How can conflicting data from different research groups be reconciled in publications?

  • Perform meta-analyses to identify methodological variables (e.g., solvent purity, instrument calibration).
  • Collaborate for inter-laboratory validation studies.
  • Use sensitivity analysis in computational models to assess parameter impact .

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